Lipophilicity (LogP) and Membrane Permeability
The concurrent 4-fluoro and 7-methyl substitution elevates the predicted LogP of 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid to approximately 1.81 . In contrast, the non-fluorinated 7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-53-3) lacks the electron-withdrawing fluorine and is expected to have a lower LogP, while 4-fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2), which lacks the 7-methyl group, has a consensus LogP of 1.34 . The 0.47 log unit difference corresponds to an approximately 3-fold increase in octanol-water partition coefficient, directly affecting chromatographic retention, liquid-liquid extraction efficiency, and predicted passive membrane permeability .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.81 (Chemsrc) |
| Comparator Or Baseline | 4-Fluoro-1H-indazole-3-carboxylic acid: Consensus LogP = 1.34 (Bidepharm); 7-Methyl-1H-indazole-3-carboxylic acid: LogP not reported but expected lower due to absence of fluorine |
| Quantified Difference | ΔLogP ≈ +0.47 vs. 4-fluoro analog (approximately 3-fold higher partition coefficient) |
| Conditions | Predicted/computed values from authoritative chemical databases |
Why This Matters
Higher LogP translates to distinct chromatographic behavior and differential organic-phase partitioning, which is critical for purification protocol design and consistent intermediate quality in multi-step synthesis.
